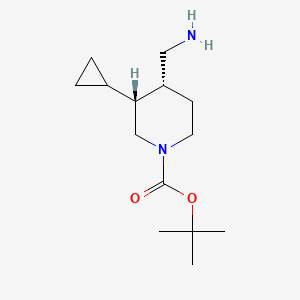
tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a cyclopropyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the piperidine ring, followed by the introduction of the aminomethyl and cyclopropyl groups. The tert-butyl group is often introduced via a tert-butyl carbamate intermediate, which can be deprotected under mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability. The use of chiral auxiliaries or catalysts can also be important in ensuring the desired stereochemistry of the final product.
化学反应分析
Types of Reactions
tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aminomethyl group or reduce any oxidized intermediates.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the cyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a ligand for studying receptor-ligand interactions or as a probe for investigating enzyme mechanisms. Its structural features make it a valuable tool for understanding the behavior of biologically relevant molecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
相似化合物的比较
Similar Compounds
- tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-butanesulfinamide
- tert-butyl carbamate
Uniqueness
tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with both aminomethyl and cyclopropyl substituents. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
属性
分子式 |
C14H26N2O2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC 名称 |
tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-11(8-15)12(9-16)10-4-5-10/h10-12H,4-9,15H2,1-3H3/t11-,12+/m0/s1 |
InChI 键 |
OPPBYPZAECRLDS-NWDGAFQWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2CC2)CN |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2CC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)
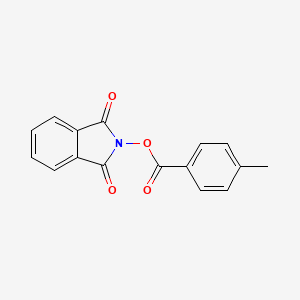
![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
![Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B13472089.png)
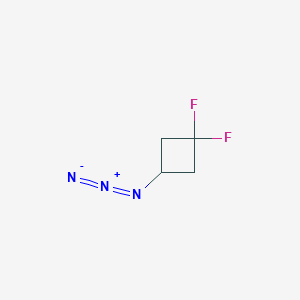
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
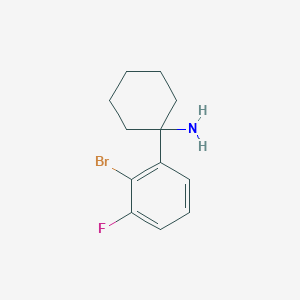
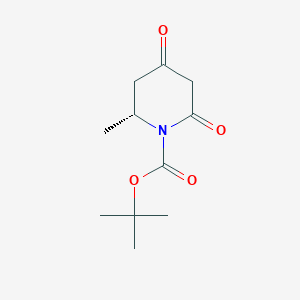
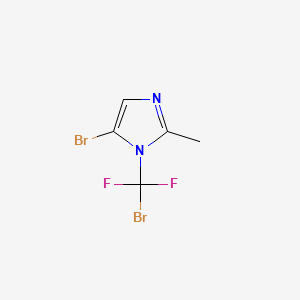
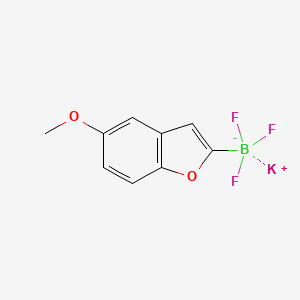

![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)
![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)

